Sapunifiram

描述

Evolution of Nootropic Agents

The concept of "nootropics," or "smart drugs," has evolved considerably since its inception, moving from a niche scientific concept to a widely recognized area of interest. webmd.comnooroots.com

The use of substances to alter consciousness and enhance mental clarity has ancient roots, with various cultures utilizing herbs and mushrooms for their perceived cognitive benefits. supplementfactoryuk.com Traditional Chinese and Ayurvedic medicine, for instance, have long employed botanicals to support memory and mental acuity. nooroots.comsupplementfactoryuk.com The industrial revolution saw a shift towards synthetic compounds, with the synthesis of amphetamines in the late 19th century marking a key moment in the development of synthetic cognitive enhancers. supplementfactoryuk.com

The modern era of nootropics, however, began in the 1960s and was formally defined in 1972 by the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea. supplementfactoryuk.comcereflexlabs.com He coined the term "nootropic" from the Greek words "nous" (mind) and "trepein" (to bend or turn) to describe substances that could enhance learning and memory while possessing low toxicity and minimal side effects. supplementfactoryuk.compatsnap.com This definition was initially applied to piracetam (B1677957), a compound that laid the groundwork for a new class of cognitive enhancers. patsnap.com

The classification of nootropics is complex and lacks a uniform global standard. verifiedmarketresearch.comnih.gov Generally, they can be categorized into several groups based on their origin and proposed mechanisms of action. A primary distinction is made between natural and synthetic compounds. webmd.compatsnap.com

Natural Nootropics: This category includes herbal extracts and dietary supplements such as Ginkgo biloba, Bacopa monnieri, and omega-3 fatty acids. patsnap.comopss.org

Synthetic Nootropics: This broad group encompasses several sub-classes, including:

Racetams: A major class of synthetic nootropics sharing a common pyrrolidone nucleus. conductscience.com

Stimulants: Prescription medications like modafinil (B37608) and methylphenidate, which are used to treat conditions like ADHD and narcolepsy but are also used off-label for cognitive enhancement. webmd.compatsnap.comopss.org

Other Synthetic Compounds: This includes a variety of molecules that modulate different neurotransmitter systems.

Another classification framework focuses on the primary biochemical pathways affected, such as those involving cholinergic, dopaminergic, or glutamatergic systems. patsnap.comhealthopenresearch.org Some researchers also categorize nootropics based on their primary cognitive effect, for example, as memory enhancers or attention promoters.

| Classification Approach | Examples |

| Origin | Natural (e.g., Ginkgo biloba), Synthetic (e.g., Piracetam) |

| Mechanism of Action | Cholinergic, Glutamatergic, Dopaminergic |

| Regulatory Status | Prescription Drugs, Dietary Supplements, Unapproved Drugs verifiedmarketresearch.comopss.org |

The development of novel nootropic drugs is fraught with challenges. A significant hurdle is the inherent complexity of cognition itself, making it difficult to define and measure enhancement. frontiersin.orgeurekaselect.com The translation of findings from animal models to human clinical trials is often not straightforward. eurekaselect.comnih.gov

Furthermore, the regulatory landscape for nootropics is fragmented and varies significantly between countries. patsnap.comverifiedmarketresearch.com In the United States, for instance, substances can be classified as prescription drugs, over-the-counter drugs, or dietary supplements, each with different regulatory requirements. verifiedmarketresearch.com This lack of standardization can lead to issues with safety, efficacy, and quality control, particularly for substances sold online. verifiedmarketresearch.comherts.ac.uk Ethical considerations surrounding the use of cognitive enhancers in healthy individuals also present a complex societal debate. frontiersin.orgcosector.com

Conceptual Frameworks for Nootropic Classification

Discovery and Initial Characterization of Piracetam-like Cognition Enhancers

The serendipitous discovery of piracetam marked a pivotal moment in the history of cognitive enhancement research, leading to the development of a whole new class of compounds. nih.gov

Emergence of the Racetam Class

Piracetam, a cyclic derivative of the neurotransmitter GABA, was first synthesized in the 1960s. healthopenresearch.orgdrugs.com It was the first compound to be labeled a "nootropic" due to its ability to enhance cognitive function with a favorable safety profile. conductscience.comhealthopenresearch.org The discovery of piracetam spurred the synthesis of numerous analogues, collectively known as the racetams. conductscience.commedsafe.govt.nz

These compounds share a common 2-pyrrolidone chemical structure and are believed to exert their effects through various mechanisms, including the modulation of AMPA receptors and cholinergic systems. amazonaws.comacs.org The racetam family includes well-known members such as aniracetam, oxiracetam, and pramiracetam, each with slightly different pharmacological profiles. cereflexlabs.comconductscience.com

Table of Select Racetam Compounds

| Compound | Key Characteristics |

| Piracetam | The original racetam, considered the prototype of the class. healthopenresearch.orgdrugs.com |

| Aniracetam | A fat-soluble derivative reported to be more potent than piracetam. amazonaws.comtga.gov.au |

| Oxiracetam | Noted for its potential to enhance memory and learning. cereflexlabs.com |

| Pramiracetam | A central nervous system stimulant reported to be significantly stronger than piracetam. tga.gov.au |

Identification of Unifiram (B1241649) (DM-232)

In the course of research into piracetam-like nootropics, a research group in the early 2000s identified two highly potent compounds: unifiram (DM-232) and sunifiram (B1682719) (DM-235). tandfonline.com Unifiram, chemically distinct from the core racetam structure, was found to possess remarkable potency in animal studies, far exceeding that of piracetam. tandfonline.comwikipedia.org

Initial research indicated that unifiram could ameliorate memory impairments in animal models. unifi.it It was shown to prevent amnesia induced by various pharmacological agents in tests like the mouse passive avoidance and rat Morris water maze. unifi.it Despite these promising preclinical findings, unifiram was not patented and has not undergone formal human clinical trials as of 2015. herts.ac.ukwikipedia.org

Further investigation into related compounds led to the identification of Sapunifiram (MN-19), a novel anti-amnesic compound structurally related to unifiram and the ampakines. herts.ac.uk Like unifiram, this compound emerged from the academic pursuit of new cognition-enhancing molecules. herts.ac.uk

Identification of Sunifiram (DM-235)

Sunifiram, also identified by its developmental code name DM-235, is an experimental compound recognized for its anti-amnesic properties in animal studies. wikipedia.orgindiamart.com It is a piperazine-derived chemical that emerged from research into cognitive enhancers. fishersci.atncats.io Structurally, Sunifiram is described as a molecular simplification of an earlier compound, Unifiram (DM-232). wikipedia.orgindiamart.com Animal studies have indicated that Sunifiram possesses a significantly higher potency than piracetam, a well-known nootropic. wikipedia.orgfishersci.atresearchgate.net Research has explored its effects on memory deficits in animal models, where it has shown the ability to counteract amnesia induced by substances like scopolamine. researchgate.netcaymanchem.commedchemexpress.com

Introduction to this compound (MN-19)

This compound, designated as MN-19, is another compound that has been synthesized and evaluated for its nootropic activity. researchgate.netnih.gov It is closely related to Sunifiram and falls within the same lineage of cognition-enhancing drug research. researchgate.netcosector.com

Structural Relationship to Unifiram and Sunifiram

This compound (MN-19) is a structural analogue of both Unifiram (DM-232) and Sunifiram (DM-235). wikipedia.orgindiamart.comwikipedia.org All three compounds are part of a series of molecules developed and studied for their potential cognitive-enhancing effects. The core chemical scaffold has been systematically modified to explore structure-activity relationships. researchgate.net For instance, research has involved creating analogues of Sunifiram and this compound by altering the ring size of the core structure or by inverting the exocyclic amide function. researchgate.netresearchgate.net This systematic approach to synthesis and testing aims to understand how specific structural features influence the observed nootropic activity. researchgate.net

Early Recognition as a Potent Cognition Enhancer

This compound, alongside Sunifiram, was identified early in its research history as a potent cognition enhancer. researchgate.net In preclinical evaluations, specifically the mouse passive-avoidance test, this compound demonstrated significant antiamnesic and procognitive activity. researchgate.netnih.gov The potency of this compound was found to be notably higher than that of piracetam and comparable to its parent compounds, Sunifiram and Unifiram. researchgate.net These initial findings positioned this compound as a compound of interest within the ongoing search for effective nootropic agents.

Significance of this compound in Nootropic Research

The significance of this compound in the field of nootropic research lies in its contribution to understanding the structural requirements for potent cognitive enhancement. The study of this compound and its analogues has provided valuable data on structure-activity relationships among piperazine-based nootropics. researchgate.net Research comparing this compound with related compounds has helped to delineate which molecular modifications preserve or diminish nootropic effects. For example, studies on analogues with different ring sizes have shown that for compounds structurally related to this compound, which have an exocyclic amide group, the piperidine (B6355638) ring is a key moiety for achieving the most promising results. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

属性

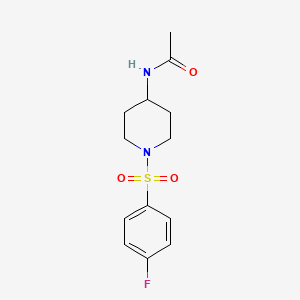

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-10(17)15-12-6-8-16(9-7-12)20(18,19)13-4-2-11(14)3-5-13/h2-5,12H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXONLCLMIKFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577778-29-1 | |

| Record name | MN-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MN-19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77J8Y82WU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of Sapunifiram

General Methodologies for Sapunifiram Synthesis

The creation of this compound (also known as MN19) is part of a broader synthetic effort aimed at developing potent cognition-enhancing agents. nih.govresearchgate.net The methodologies are often designed to be versatile, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies. nih.gov

The primary synthetic pathway to this compound involves the modification of a related nootropic, Sunifiram (B1682719) (DM235). tandfonline.com The key structural difference between the two is the central heterocyclic ring. Sunifiram possesses a piperazine (B1678402) ring, whereas this compound incorporates a 4-aminopiperidine (B84694) moiety. tandfonline.com The synthesis, therefore, centers on replacing the piperazine group with the 4-aminopiperidine scaffold. tandfonline.com

A general and efficient method for the synthesis of related compounds involves the monoacylation of a symmetrical diamine, such as piperazine, which is commercially available and inexpensive. tandfonline.com This is often achieved by reacting the diamine with an acylating agent like 1-benzoylbenzotriazole in a suitable solvent such as n-butanol. tandfonline.com This produces the N-benzoylpiperazine precursor, which can then be further functionalized. tandfonline.com For this compound, a similar acylation strategy is applied to a 4-aminopiperidine precursor.

The synthesis of this compound and its analogues relies heavily on the derivatization of key precursors. The 3-aminopiperidine moiety has been identified as a particularly promising scaffold for creating new cognition-enhancing drugs. nih.gov The general approach involves the acylation of these piperidine-based precursors. nih.gov

For instance, a common strategy for creating related Sunifiram analogues involves a protecting-group-free stepwise diacylation of piperazine. tandfonline.com This is accomplished using N-acylbenzotriazoles, which serve as effective acylating agents. tandfonline.comtandfonline.com The process begins with the synthesis of the N-acylbenzotriazole from a corresponding carboxylic acid and benzotriazole, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). tandfonline.com This activated acyl donor is then reacted with the piperazine or, in the case of this compound's synthesis, a suitable aminopiperidine precursor. tandfonline.com

Ring expansion and contraction are synthetic strategies employed to create structural analogues of this compound with altered ring sizes. nih.govresearchgate.net These reactions are valuable in organic synthesis as they provide access to cyclic structures, particularly larger rings (like 7-membered rings) that can be difficult to form via direct cyclization. Ring contraction offers a pathway to smaller, more strained ring systems from more easily accessible larger ones. wikipedia.org

In the context of this compound, these techniques are used to modify the central piperidine (B6355638) ring. researchgate.net By creating analogues with different ring sizes, researchers can investigate how the geometry and size of the heterocyclic core influence the compound's biological activity. researchgate.net For analogues related to this compound, which feature an exocyclic amide group, the six-membered piperidine ring has been found to yield the most promising compounds. researchgate.net A series of amides and sulfonamides structurally related to this compound have been synthesized through methods involving ring expansion or contraction. nih.govresearchgate.net

Precursor Derivatization Approaches

Synthesis of Specific this compound Analogues

The exploration of this compound's chemical space has led to the synthesis of specific classes of analogues, primarily amides and sulfonamides, to refine its pharmacological profile. nih.govresearchgate.net

A series of amide analogues structurally related to this compound have been synthesized to investigate structure-activity relationships. nih.govresearchgate.net The synthesis of amides is a fundamental transformation in organic chemistry, commonly achieved by reacting an amine with an activated carboxylic acid derivative. pulsus.com

In the synthesis of this compound analogues, the 4-aminopiperidine core or a related cyclic amine serves as the nucleophile. This amine is reacted with a suitable acylating agent. nih.gov This can be an acyl chloride or a carboxylic acid activated with a coupling reagent. ukm.my Another method involves the Willgerodt–Kindler reaction, which can be used to synthesize thioamides from aryl ketones, which are then hydrolyzed to the corresponding amides. pulsus.com These approaches allow for the introduction of a variety of substituents on the exocyclic amide function, leading to a diverse set of analogues. nih.gov

Table 1: Examples of Synthesized Amide Analogues of this compound

| Compound Class | Core Structure Modification | Synthetic Goal |

|---|---|---|

| Amide Analogues | Inversion of the exocyclic amide function | To study structure-activity relationships. nih.govresearchgate.net |

| 2-Oxopiperazine Analogues | Replacement of piperidine with 2-oxopiperazine | To evaluate the effect of the heterocyclic core. nih.gov |

Alongside amides, sulfonamide analogues of this compound have also been developed. nih.govresearchgate.net Sulfonamides are a key functional group in medicinal chemistry and are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eggsconlinepress.com

For the synthesis of this compound's sulfonamide analogues, the aminopiperidine core is reacted with various aryl or alkyl sulfonyl chlorides. nih.govnih.gov This reaction attaches a sulfonyl group (-SO2-) to the exocyclic nitrogen atom. This strategy has been used to create a series of compounds where the amide linkage of this compound is replaced by a sulfonamide linkage, allowing researchers to assess the importance of this functional group for the compound's activity. nih.govscience.gov

Table 2: Examples of Synthesized Sulfonamide Analogues of this compound

| Compound Class | Synthetic Strategy | Purpose |

|---|---|---|

| Sulfonamide Analogues | Replacement of the exocyclic amide with a sulfonamide group | To investigate the bioisosteric replacement of the amide functional group. nih.govresearchgate.net |

Piperidine-based Analogues Synthesis

In the exploration of structural analogues for this compound (MN19), which is characterized by an exocyclic amide group, the piperidine ring has been identified as a particularly promising moiety for yielding compounds with noteworthy activity. researchgate.net The synthesis of these analogues involves replacing the original piperazine core of related parent compounds with a piperidine scaffold.

Research into related cognition enhancers has shown that substituting the piperazine moiety with a 4-aminopiperidine group can produce highly potent compounds. tandfonline.com One of the most active compounds in this class, with a minimal effective dose (MED) of 0.01 mg/kg in the mouse passive avoidance test, highlights the potential of the 4-aminopiperidine scaffold as a new lead for developing potent cognition enhancers. researchgate.net The synthesis of these piperidine-based molecules generally starts from commercially available piperidine derivatives, which are then subjected to acylation or other coupling reactions to introduce the desired pharmacophoric elements. nih.gov The flexibility of the piperidine ring compared to the more rigid tropane (B1204802) skeleton of other compounds has been noted to influence binding affinities, potentially allowing different isomers to adapt to the target binding site. nih.gov

Piperazine-based Analogues Synthesis

The synthesis of piperazine-based analogues is central to the chemical exploration of this compound and its parent compounds. nih.gov The general synthetic route involves the acylation of a 4-substituted piperazine. researchgate.netresearchgate.net This straightforward approach allows for the introduction of various acyl groups to the piperazine nitrogen, enabling a systematic study of how different substituents impact pharmacological activity. acs.org

Further modifications have included studying the effects of alkyl substitutions on the piperazine ring itself. tandfonline.com For instance, research on a related compound, Sunifiram, showed that the position of substitution is critical; a substituent at position 2 of the piperazine ring rendered the compound almost inactive (MED > 10 mg/kg), whereas a substituent at position 3 maintained good activity (MED = 0.1 mg/kg). tandfonline.com This demonstrates that even subtle changes to the piperazine core can significantly alter the compound's efficacy.

2-Oxopiperazine Analogues Synthesis

A series of 2-oxopiperazine analogues of this compound and its parent compound Sunifiram have been synthesized to investigate the role of the piperazine ring's conformation and electronic properties. researchgate.netnih.gov The synthesis involves the introduction of a carbonyl group into the piperazine ring, creating a lactam functionality. tandfonline.comnih.gov

However, this structural modification has generally been found to be detrimental to the compound's nootropic potency. tandfonline.com For example, in a closely related series, the insertion of a carbonyl function into the piperazine ring resulted in a compound with a minimal effective dose (MED) of 0.3 mg/kg, which is significantly less potent than the parent compound. tandfonline.com The synthesized 2-oxopiperazine analogues of this compound displayed MEDs in the range of 0.3-10 mg/kg, failing to improve upon the activity of the parent compounds. nih.gov

Aminomethylpiperidine (B13870535) Analogues Synthesis

To further probe the structure-activity relationship, aminomethylpiperidine analogues of this compound (MN19) have been synthesized. nih.govnyu.edunyu.edu This involves replacing the core heterocyclic structure with substituted aminomethylpiperidine or aminopiperidine moieties. researchgate.netnih.gov

The synthesis of these analogues has yielded valuable SAR data, with the 3-aminopiperidine moiety, in particular, emerging as a promising scaffold for designing new cognition-enhancing drugs. nih.gov While the synthesized aminomethylpiperidine analogues did not surpass the potency of the parent compounds, with minimal effective doses ranging from 0.3-10 mg/kg, they helped to elucidate the structural requirements for activity. researchgate.netnih.gov Notably, in a related series of compounds, replacing the piperazine ring with a 4-aminopiperidine group yielded the most potent analogue, suggesting that this particular scaffold is highly favorable for activity. tandfonline.com

Structural Modification and Structure-Activity Relationship (SAR) Studies

Impact of Exocyclic Amide Function Inversion

The synthesis of these "inverted amide" analogues was part of a broader investigation that also included ring expansion and contraction of the heterocyclic core. researchgate.netresearchgate.net The resulting compounds were tested for their cognition-enhancing properties in the mouse passive-avoidance test. nih.gov While some of these structurally related amides and sulfonamides showed good antiamnesic and procognitive activity, with potencies similar to the parent compounds, none of the new substances with the inverted amide function demonstrated improved activity over this compound. researchgate.netresearchgate.net This suggests that the specific orientation of the carbonyl and N-H groups in the original exocyclic amide of this compound is optimal for its high potency.

Effects of Substituent Variations on Pharmacological Activity

The pharmacological activity of this compound analogues is highly sensitive to variations in substituents on both the aromatic and heterocyclic rings. nih.gov Extensive structural modifications have been performed to map these effects and improve potency. researchgate.net

Studies on related piperazine-based compounds have revealed critical insights. For instance, the position of alkyl substituents on the piperazine ring has a profound effect on activity. A compound substituted at the 2-position was found to be nearly inactive (MED > 10 mg/kg), while substitution at the 3-position maintained good activity (MED = 0.1 mg/kg). tandfonline.com The removal of one of the nitrogen substituents from the core structure, creating potential metabolites, resulted in compounds that retained cognition-enhancing properties but required doses that were 100-fold higher. researchgate.net

The synthesized analogues of this compound, including 2-oxopiperazine, 4-aminomethyl-, 3-amino-, and 3-aminomethylpiperidine derivatives, displayed a range of potencies, with minimal effective doses (MED) between 0.3 mg/kg and 10 mg/kg. nih.gov Although these modifications did not lead to compounds more potent than this compound itself, they provided crucial information for understanding the SAR. researchgate.net The general findings indicate that while the core structure can be varied, the specific nature and position of substituents are critical determinants of pharmacological potency. mdpi.com

Table of Analogues and Their Activity

| Analogue Class | Modification | Minimal Effective Dose (MED) (mg/kg) | Reference |

| Piperazine-based | 3-substituted on piperazine ring | 0.1 | tandfonline.com |

| 2-substituted on piperazine ring | >10 | tandfonline.com | |

| 2-Oxopiperazine | Carbonyl insertion in piperazine ring | 0.3 - 10 | tandfonline.comnih.gov |

| Aminomethylpiperidine | Replacement of core with aminomethylpiperidine | 0.3 - 10 | nih.gov |

| 4-Aminopiperidine | Replacement of piperazine with 4-aminopiperidine | 0.01 | researchgate.net |

Influence of Piperazine Ring Substitution

The substitution on the piperazine ring of this compound and related analogues has a marked influence on their activity. Research into the chemical modulation of the parent compound, Sunifiram, revealed that substitutions on the piperazine moiety could significantly alter efficacy. For instance, alkyl substitution at position 2 of the piperazine ring resulted in a practically inactive compound. In contrast, substitution at position 3 maintained good activity. tandfonline.com

A pivotal development in this series was the substitution of the piperazine moiety with a 4-aminopiperidine group, leading to the synthesis of this compound (compound 16). This modification resulted in a compound with very high activity. tandfonline.com The extrusion of a nitrogen atom from the piperazine ring to form 4-aminopiperidine derivatives, such as this compound, has been a key strategy in developing potent cognition enhancers. researchgate.netresearchgate.net

Further studies explored the impact of different substituents on the piperazine ring. For example, replacing the benzoyl group with a 4-fluorobenzenesulfonyl moiety on the piperazine scaffold of a related compound resulted in only a small reduction in activity. tandfonline.com The nature of the acyl group on the piperazine nitrogen also proved to be critical. In one analogue, changing a propionyl group to an acetyl moiety maintained activity, whereas the same modification on a different parent compound led to a significant drop in potency. tandfonline.com

| Compound/Modification | Position of Substitution | Resulting Activity (MED value) |

| Alkyl substitution | Position 2 of piperazine | > 10 mg/kg (inactive) |

| Alkyl substitution | Position 3 of piperazine | 0.1 mg/kg (good activity) |

| 4-aminopiperidine substitution (this compound) | N/A | 0.01 mg/kg (very good activity) |

MED: Minimal Effective Dose in mouse passive avoidance test. Data sourced from Gualtieri, F. (2016). tandfonline.com

Analysis of Pyrrolidinone Ring Opening

The pyrrolidinone ring is a common structural feature in many nootropic compounds. The stability of this lactam ring is a crucial factor in the chemical properties of these molecules. Generally, the 2-pyrrolidone ring is resistant to hydrolysis under neutral conditions. atamanchemicals.comatamanchemicals.com However, treatment with strong acids or bases can catalyze the ring opening, leading to the formation of 4-aminobutanoic acid (GABA) or its derivatives. atamanchemicals.comatamanchemicals.com This reaction highlights a potential metabolic pathway and a method for chemical degradation.

In the context of polyvinylpyrrolidone (B124986) (PVP), a polymer containing pyrrolidinone rings, studies have shown that the pyrrolidone ring can be opened to attach other molecules, such as drugs. nih.gov This process often involves the protection of the pyrrolidone nitrogen before reaction and subsequent deprotection. nih.gov The involvement of the pyrrolidone nitrogen in release mechanisms suggests its reactivity and importance in the chemical behavior of the ring. nih.gov While specific studies on the ring opening of this compound itself are not detailed in the provided results, the general reactivity of the pyrrolidinone ring suggests that this is a potential area for chemical modification and degradation.

Enantioselectivity in Related Analogues

Enantioselectivity, the differential activity of enantiomers, has been observed in compounds structurally related to this compound. For instance, the enantiomers of Unifiram (B1241649) (DM-232) have shown some degree of enantioselectivity in certain tests. tandfonline.com While both the (S)-(-)-1 and (R)-(+)-1 enantiomers of Unifiram demonstrated similar efficacy at a dose of 0.01 mg/kg, the (R)-(+)-1 form was also active at a lower dose of 0.001 mg/kg in increasing acetylcholine (B1216132) release. tandfonline.com The dextro form of Unifiram is generally considered the more active isomer. wikipedia.org

In another study involving 3,7-diazabicyclo[4.3.0]nonan-8-ones, which are structurally analogous, the racemates of the most potent compounds were separated and tested. However, in this specific case, no enantioselectivity was observed for their nootropic activity. researchgate.net These findings indicate that the presence and degree of enantioselectivity are highly dependent on the specific molecular structure of the compound.

Molecular Simplification Strategies

Molecular simplification is a common strategy in medicinal chemistry to create new analogues with potentially improved properties, such as enhanced potency, better selectivity, or a more straightforward synthesis. This approach has been applied to the parent compounds of this compound, such as Unifiram and Sunifiram. wikipedia.orgresearchgate.net

One notable simplification strategy involved the transformation of 1,4-diazabicyclo[4.3.0]nonan-9-ones into 4-substituted 1-acylpiperazines. researchgate.net This simplification demonstrated that an N-acylpiperazine group could effectively mimic the 2-pyrrolidinone (B116388) ring of the original bicyclic structure, leading to compounds that maintained high nootropic activity. researchgate.netscience.gov This approach also resulted in clearer structure-activity relationships compared to the more complex parent series. researchgate.net

The development of Sunifiram (DM-235) is itself an example of the molecular simplification of Unifiram (DM-232). wikipedia.org this compound (MN-19) is, in turn, considered an analogue of Sunifiram. wikipedia.orgnih.gov These successive simplifications and modifications, such as the extrusion of a nitrogen atom from the piperazine ring to create the 4-aminopiperidine structure of this compound, have been instrumental in the exploration of this class of compounds. researchgate.netresearchgate.net

| Original Scaffold | Simplified Scaffold | Outcome |

| 1,4-diazabicyclo[4.3.0]nonan-9-one | 4-substituted 1-acylpiperazine | Maintained high nootropic activity, clearer structure-activity relationships. researchgate.net |

| Unifiram (DM-232) | Sunifiram (DM-235) | A potent analogue with a simplified structure. wikipedia.org |

| Sunifiram (DM-235) | This compound (MN-19) | A potent analogue with a 4-aminopiperidine moiety. researchgate.netresearchgate.net |

Molecular and Cellular Mechanisms Underlying Sapunifiram S Effects

Interactions with Neurotransmitter Systems

Glutamatergic System Modulation

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and is fundamentally involved in synaptic plasticity, the cellular mechanism underlying learning and memory. frontiersin.orgnih.gov Sapunifiram and its relatives modulate this system, particularly through interactions with AMPA receptors.

This compound (MN-19), along with unifiram (B1241649) (DM-232) and sunifiram (B1682719) (DM-235), are structurally related to a class of molecules known as ampakines. researchgate.net Ampakines are compounds that positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netwikipedia.org These receptors are critical for fast excitatory synaptic transmission. wikipedia.org

The involvement of AMPA receptors in the mechanism of action of these compounds has been demonstrated in both in vivo and in vitro studies. researchgate.netresearchgate.netnih.gov Research has shown that unifiram and sunifiram can reverse amnesia induced by the AMPA receptor antagonist NBQX in a mouse passive avoidance test. researchgate.netnih.gov This finding strongly suggests that their cognitive-enhancing effects are mediated through the activation of AMPA receptor pathways. nih.gov Furthermore, in vitro experiments using rat hippocampal slices have shown that these compounds increase excitatory synaptic transmission, an effect that was abolished by the AMPA antagonist NBQX. nih.gov This evidence supports the hypothesis that this compound and its parent compounds function as cognition enhancers at least in part by activating AMPA-mediated neurotransmission. researchgate.netunifi.itnih.gov

Table 2: List of Mentioned Compounds

| Compound Name | Other Designations |

|---|---|

| This compound | MN-19 |

| Sunifiram | DM-235 |

| Unifiram | DM-232 |

| Piracetam (B1677957) | |

| Donepezil | |

| Tacrine | |

| NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) | |

| 3-[3-(pyrrolidino)propoxy]benzenamine | |

| 3-[3-(imidazolo)propoxy]benzenamine |

Antagonism of AMPA Receptor Antagonists

NMDA Receptor Involvement

The N-methyl-D-aspartate (NMDA) receptor, another critical ionotropic glutamate (B1630785) receptor, plays a pivotal role in the mechanism of action of this compound and its analogues. wikipedia.org

Research indicates that this compound's effects are dependent on the activation of the glycine (B1666218) binding site on the NMDA receptor. wikipedia.orgchemicalbook.in The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active. wikipedia.orgfrontiersin.org It is proposed that this compound enhances NMDA-dependent signaling by acting at this glycine binding site. chemicalbook.in

Studies on this compound's analogue, sunifiram, have shown that it can reverse the antagonism of NMDA-mediated responses induced by kynurenic acid in rat hippocampal slices. researchgate.net This effect was notably abolished by the AMPA receptor antagonist NBQX, indicating a complex interplay between NMDA and AMPA receptor pathways in mediating the effects of these compounds. researchgate.net

Activation of Glycine Binding Site

Intracellular Signaling Pathway Activation

The interaction of this compound with NMDA receptors initiates a cascade of intracellular signaling events. nih.gov The activation of NMDA receptors leads to an influx of calcium ions, which in turn activates various downstream signaling pathways crucial for synaptic plasticity. wikipedia.org

Specifically, this compound is reported to stimulate the phosphorylation of CaMKII (Calcium/calmodulin-dependent protein kinase II) and PKCα (Protein Kinase C alpha). wikipedia.orgchemicalbook.in This activation is dependent on the prior activation of the glycine site of the NMDA receptors. wikipedia.orgchemicalbook.in Notably, other intracellular proteins such as CaMKIV and ERK remain unaffected. chemicalbook.in The activation of these specific intracellular signaling pathways is a key mechanism through which this compound is thought to exert its effects on synaptic function and plasticity.

Table 1: Summary of Research Findings on this compound's Mechanisms

| Mechanism | Key Findings | Supporting Evidence |

| AMPA Receptor Involvement | Indirect activation; antagonizes AMPA receptor antagonists. | Reversal of NBQX-induced amnesia. wikipedia.orgresearchgate.net |

| NMDA Receptor Involvement | Dependent on glycine binding site activation. | Reversal of kynurenic acid-induced antagonism of NMDA responses. researchgate.net |

| Intracellular Signaling | Activates CaMKII and PKCα phosphorylation. | Dependent on NMDA receptor glycine site activation. wikipedia.orgchemicalbook.in |

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Stimulation

This compound's analog, sunifiram, has been shown to stimulate the autophosphorylation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). researchgate.netresearchgate.net CaMKII is a key protein in the brain, particularly in the hippocampus, and its activation is essential for the induction of long-term potentiation (LTP), a cellular process widely considered to be a basis for learning and memory. researchgate.net The activation of CaMKII is a critical step in a signaling cascade that enhances synaptic transmission. researchgate.netijmrhs.com Studies have demonstrated that sunifiram treatment can restore the autophosphorylation of CaMKIIα at the Thr-286 site in the hippocampus. researchgate.net This stimulation of CaMKII is dependent on the activation of the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netresearchgate.net However, it is noteworthy that while CaMKII is activated, other related kinases like CaMKIV remain unaffected by sunifiram. researchgate.netchemicalbook.com

Protein Kinase C Alpha (PKCα) Activation

In conjunction with CaMKII, Protein Kinase C Alpha (PKCα) is another critical enzyme in the signaling pathway influenced by sunifiram. wikipedia.orgresearchgate.net The activation of PKCα is also linked to the stimulation of the NMDA receptor's glycine-binding site. researchgate.net Research indicates that sunifiram enhances the autophosphorylation of PKCα at the Ser-657 site. researchgate.netbiocrick.com This activation of PKCα is a crucial step that contributes to the potentiation of hippocampal LTP. researchgate.net The process is believed to be mediated through Src kinase, which in turn triggers the enhancement of PKCα activity. researchgate.net

Relationship between Signaling Pathways and Receptor Modulation

The stimulation of both CaMKII and PKCα by sunifiram is intricately linked to the modulation of glutamate receptors, specifically the NMDA and AMPA receptors. researchgate.netnutrahacker.com The initial event is thought to be the stimulation of the glycine-binding site on the NMDA receptor. researchgate.netresearchgate.net This leads to the activation of PKCα, which can then phosphorylate the NR1 subunit of the NMDA receptor at specific serine residues. researchgate.netresearchgate.net Concurrently, the activation of CaMKII leads to the phosphorylation of the GluR1 subunit of the AMPA receptor at the Ser-831 site. researchgate.net This dual phosphorylation of both NMDA and AMPA receptors enhances their function, leading to increased synaptic efficacy and the potentiation of LTP. researchgate.netnutrahacker.com This cascade of events highlights a complex interplay where the activation of intracellular signaling pathways directly impacts the function of key neurotransmitter receptors involved in learning and memory.

Interactive Table 1: this compound's (via Sunifiram) Influence on Signaling Molecules and Receptors

| Molecule/Receptor | Action | Cellular Location | Downstream Effect |

| CaMKII | Stimulation (Autophosphorylation at Thr-286) | Hippocampus | Phosphorylation of AMPA receptor (GluR1 subunit), Enhancement of LTP |

| PKCα | Activation (Autophosphorylation at Ser-657) | Hippocampus | Phosphorylation of NMDA receptor (NR1 subunit), Potentiation of LTP |

| NMDA Receptor | Glycine-site stimulation | Synapse | Initiation of CaMKII and PKCα signaling pathways |

| AMPA Receptor | Phosphorylation (GluR1 subunit at Ser-831) | Synapse | Increased channel conductance, Enhanced synaptic transmission |

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. This compound, through its modulation of intracellular signaling, is believed to directly influence this process.

Enhancement of Long-Term Potentiation (LTP) in Hippocampus

Long-term potentiation (LTP) is a persistent strengthening of synapses that results from high-frequency stimulation and is a primary experimental model for the cellular basis of learning and memory. wikipedia.orgnih.govscielo.br Studies on sunifiram have demonstrated its ability to enhance NMDAR-dependent LTP in the CA1 region of the hippocampus. researchgate.netresearchgate.netnutrahacker.com This enhancement is a direct consequence of the activation of the CaMKII and PKCα signaling pathways, which leads to the phosphorylation and subsequent enhancement of AMPA and NMDA receptor function. nutrahacker.com By facilitating the induction and maintenance of LTP, this compound's analog demonstrates a key mechanism through which it may exert its cognitive-enhancing effects.

Synaptic Efficacy Modulation

Interactive Table 2: Impact of this compound (via Sunifiram) on Synaptic Plasticity

| Process | Key Molecular Players | Location | Outcome |

| Long-Term Potentiation (LTP) | CaMKII, PKCα, NMDA Receptors, AMPA Receptors | Hippocampal CA1 region | Enhanced and more persistent synaptic strengthening |

| Synaptic Efficacy | Phosphorylated NMDA and AMPA receptors | Synapses | Increased efficiency of signal transmission between neurons |

Other Proposed Mechanisms

While the primary focus of research has been on the CaMKII and PKCα pathways, some studies suggest that this compound and its analogs may have other mechanisms of action. For instance, some research on piperazine-containing compounds, a class to which this compound belongs, suggests a potential to increase acetylcholine (B1216132) release in the rat cerebral cortex. researchgate.net However, the precise mechanisms and the direct relevance to this compound's primary cognitive-enhancing effects require further investigation. It is important to note that studies have shown that sunifiram does not directly bind to a wide array of common neurotransmitter receptors. wikipedia.org

Glucose Transport Antagonism (in vitro)

Research into the mechanisms of nootropics has explored their interaction with glucose transport. In laboratory studies using human red blood cells (in vitro), this compound's close analogue, Sunifiram, has been shown to counteract the inhibition of glucose transport caused by certain drugs like barbiturates and diazepam. wikipedia.org This antagonism of glucose transport inhibition has been found to correlate with the potency of these nootropics in reversing memory deficits in animal models. wikipedia.org

Sunifiram was identified as a potent antagonist of this inhibition. tandfonline.com While this action is considered a notable effect, some researchers suggest it is unlikely to be the primary mechanism behind the compound's cognitive-enhancing effects. wikipedia.orgtandfonline.com

Interaction with Other Neurotransmitter Systems (e.g., dopaminergic, serotonergic, GABAergic)

The interaction of this compound's parent compounds with major neurotransmitter systems has been a subject of investigation. Extensive binding assays were conducted for Sunifiram and Unifiram, testing their affinity for a wide range of receptors, ion channels, and transporters. wikipedia.org

The results showed that these compounds did not bind to glutamate, GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine, or opioid receptors at concentrations up to 1 μM. wikipedia.org This indicates a lack of direct interaction with these primary neurotransmitter binding sites. wikipedia.org

However, despite the absence of direct receptor binding, these compounds have been shown to prevent amnesia induced by the modulation of several neurotransmitter systems. tandfonline.comresearchgate.net For instance, Sunifiram and Unifiram were able to reverse memory disruption caused by a GABA agonist (baclofen). tandfonline.com This suggests an indirect modulatory effect on these neurotransmitter systems, downstream from the compound's primary site of action. wikipedia.orgtandfonline.com The precise mechanisms for this indirect influence are still under investigation but are thought to involve the activation of the AMPA-mediated neurotransmission system. tandfonline.comresearchgate.net

Neurotrophic Effects (General Concept)

Neurotrophic effects, which involve the growth, survival, and differentiation of neurons, are a general concept associated with some nootropic agents. science.govresearchgate.net Certain nootropics are believed to exert their cognitive-enhancing effects, at least in part, by stimulating neurogenesis—the process of generating new neurons. science.govresearchgate.net

This process can be mediated by neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF). For example, the nootropic and neurotrophic effects of the compound Sarsasapogenin-AA13 have been linked to the upregulation of BDNF by astrocytes. science.gov Nootropic agents like piracetam and SGS-111 have been shown to induce and stimulate the differentiation of human neural stem cells into neurons in vitro. science.govresearchgate.net This neurogenic activity may contribute to their nootropic effects. science.govresearchgate.net While this compound itself has not been extensively studied for these specific effects, the neurotrophic potential remains a key area of interest for this class of compounds.

Antioxidant Activity of Related Nootropics (General Concept)

Another general mechanism attributed to some nootropic compounds is antioxidant activity. Oxidative stress is known to contribute to neuronal damage and cognitive decline. bionity.com Therefore, compounds that can mitigate this damage may offer neuroprotective benefits.

Preclinical Pharmacological Evaluation and Efficacy in Animal Models

Assessment Methodologies in Animal Models

The primary behavioral paradigm used to assess the nootropic effects of Sapunifiram and related compounds is the mouse passive avoidance test. biocrick.comresearchgate.netresearchgate.netnih.govfoche.chresearchgate.netnutrahacker.comresearchgate.net

The passive avoidance test is a fear-motivated assessment used to evaluate learning and memory in rodent models. biocrick.comresearchgate.netresearchgate.netnih.govfoche.chresearchgate.netnutrahacker.comresearchgate.net In this test, mice learn to avoid an environment in which they previously received an aversive stimulus, typically a mild electric shock. The latency to enter the shock-associated compartment is measured 24 hours later as an index of memory retention. Amnesia is induced by administering a neuropharmacological agent prior to the training session. The ability of a test compound like this compound to increase the step-through latency in amnesic mice is considered a measure of its anti-amnesic or cognition-enhancing activity. wikipedia.orgtandfonline.com Research on this compound (MN-19) and its structural relatives has demonstrated their activity in this test. biocrick.comresearchgate.netnih.govfoche.ch

Cognitive deficits induced by the muscarinic acetylcholine (B1216132) receptor antagonist, scopolamine, are a common method for modeling memory impairment. Studies on compounds structurally related to this compound have demonstrated a potent ability to reverse scopolamine-induced amnesia in the mouse passive avoidance test. researchgate.nettandfonline.com For instance, its close analogue, Sunifiram (B1682719), prevents the amnesia induced by scopolamine. researchgate.net Analogues of both Sunifiram and this compound have been synthesized and tested for their capacity to reverse amnesia caused by scopolamine. While specific data points for this compound are part of broader structure-activity relationship studies, the class of compounds is noted for its high potency in this model. nih.govfoche.ch

| Compound Class | Amnesic Agent | Test Model | Observed Effect | Source |

|---|---|---|---|---|

| This compound (MN-19) Analogues | Scopolamine | Mouse Passive Avoidance Test | Reversal of induced amnesia | researchgate.net |

| Sunifiram (DM-235) | Scopolamine | Mouse Passive Avoidance Test | Prevention of induced amnesia | researchgate.net |

To further explore the interaction with the cholinergic system, the nicotinic antagonist mecamylamine (B1216088) is also used to induce amnesia. Research on Sunifiram, a compound closely related to this compound, showed that it effectively prevented the memory deficits caused by mecamylamine in the passive avoidance task. researchgate.net This suggests that the mechanism of action for this class of compounds may involve modulation of multiple aspects of cholinergic neurotransmission. tandfonline.com

| Compound | Amnesic Agent | Test Model | Observed Effect | Source |

|---|---|---|---|---|

| Sunifiram (DM-235) | Mecamylamine | Mouse Passive Avoidance Test | Prevention of induced amnesia | tandfonline.comresearchgate.net |

The GABAergic system plays an inhibitory role in neurotransmission, and its over-activation can lead to cognitive impairment. The GABA-B receptor agonist baclofen (B1667701) is used to induce amnesia in preclinical models. researchgate.net Sunifiram, the parent compound to this compound, has been shown to counteract the amnesic effects of baclofen in the mouse passive avoidance test, indicating that these nootropics can overcome memory deficits mediated by enhanced GABAergic inhibition. tandfonline.comresearchgate.net

| Compound | Amnesic Agent | Test Model | Observed Effect | Source |

|---|---|---|---|---|

| Sunifiram (DM-235) | Baclofen | Mouse Passive Avoidance Test | Prevention of induced amnesia | tandfonline.comresearchgate.net |

The noradrenergic system is also crucial for memory formation. The alpha-2 adrenergic agonist clonidine (B47849) can induce amnesia by reducing noradrenaline release. Sunifiram was found to be effective in preventing the amnesia induced by clonidine in the passive avoidance paradigm. researchgate.net This finding suggests that the cognitive-enhancing properties of this compound class extend to counteracting deficits in the noradrenergic pathway. tandfonline.com

| Compound | Amnesic Agent | Test Model | Observed Effect | Source |

|---|---|---|---|---|

| Sunifiram (DM-235) | Clonidine | Mouse Passive Avoidance Test | Prevention of induced amnesia | tandfonline.comresearchgate.net |

A key area of investigation for this compound's parent compounds involves the glutamatergic system, specifically the AMPA receptors, which are critical for synaptic plasticity and memory. Despite not binding directly to AMPA receptors, both Unifiram (B1241649) and Sunifiram were able to reverse the amnesia induced by the AMPA receptor antagonist NBQX in the mouse passive avoidance test. wikipedia.orgwikipedia.org This suggests that their mechanism involves an indirect activation or modulation of the AMPA receptor pathway. wikipedia.orgtandfonline.com

| Compound | Amnesic Agent | Test Model | Observed Effect | Source |

|---|---|---|---|---|

| Sunifiram (DM-235) | NBQX | Mouse Passive Avoidance Test | Reversal of induced amnesia | researchgate.netwikipedia.org |

| Unifiram (DM-232) | NBQX | Mouse Passive Avoidance Test | Reversal of induced amnesia | wikipedia.orgwikipedia.org |

Reversal of Amnesia Induced by Alpha-2 Agonists (e.g., Clonidine)

Morris Water Maze Task in Rodents

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents. scholarpedia.orgnih.govnih.gov The test involves placing an animal in a circular pool of opaque water and requiring it to locate a submerged platform to escape. scholarpedia.organimalab.eu The animal must rely on distal visual cues to navigate the maze, and its performance is measured by parameters such as the time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial where the platform is removed. scholarpedia.orgresearchgate.net This task is considered a reliable method for evaluating hippocampal-dependent learning and memory. nih.govresearchgate.net

In studies involving related compounds like unifiram and sunifiram, the Morris water maze has been employed to evaluate their effects on amnesia. For instance, both unifiram and sunifiram were shown to prevent scopolamine-induced amnesia in rats in the Morris water maze task. tandfonline.com

Social Learning Test in Rats

The social learning test in rats is designed to evaluate how animals acquire new information or behaviors by observing conspecifics. frontiersin.orgconductscience.com This form of learning is crucial for survival and adaptation. biorxiv.org In a typical paradigm, an observer rat watches a demonstrator rat perform a task, such as finding a food reward in a specific location. frontiersin.org The observer's subsequent performance on the same task is then assessed to determine if learning has occurred. frontiersin.orgbiorxiv.org

Research on related compounds has shown effects in this paradigm. For example, unifiram and sunifiram have been reported to prolong the time it takes for rats to forget mnemonic information in a social learning test. unifi.it

Assessment of Hypnosis Duration (e.g., Pentobarbital-induced)

The pentobarbital-induced hypnosis test is used to assess the sedative or hypnotic effects of a compound. greenpharmacy.infoijpsjournal.com This involves administering a compound prior to an injection of pentobarbital, a barbiturate (B1230296) that induces sleep. greenpharmacy.info The duration of the resulting sleep is then measured to determine if the test compound potentiates or reduces the hypnotic effect of pentobarbital. greenpharmacy.infoijpsjournal.com

Unifiram, a related compound, has been shown to decrease the duration of pentobarbital-induced hypnosis without affecting motor coordination. wikipedia.org

Observed Pharmacological Activities in Animal Models

Procognitive Effects in Unimpaired Models

In studies involving unimpaired animals, certain analogs of this compound have demonstrated procognitive activity. researchgate.net Specifically, in the mouse passive-avoidance test, some of these compounds showed the ability to enhance cognitive performance. researchgate.net This suggests a potential for these molecules to improve memory processes even in the absence of pre-existing cognitive deficits. However, it is noteworthy that in some test paradigms, such as the rat Morris water maze, related compounds like unifiram and sunifiram did not show a procognitive effect when administered alone. tandfonline.comtandfonline.com

Comparative Potency with Reference Nootropics (e.g., Piracetam)

A significant finding in the preclinical evaluation of this compound and its parent compounds, unifiram and sunifiram, is their remarkably high potency compared to the archetypal nootropic, piracetam (B1677957). tandfonline.comresearchgate.netnih.gov Research indicates that unifiram and sunifiram are approximately 1,000 times more potent than the most active piracetam-like drugs and up to 30,000 times more potent than piracetam itself. tandfonline.comnih.gov In the mouse passive avoidance test, a minimal effective dose for a this compound analog was observed between 0.3 and 1 mg/kg, showcasing a significantly higher potency than piracetam. researchgate.netresearchgate.net This heightened potency is a defining characteristic of this class of compounds. researchgate.netnih.gov

Table 1: Comparative Potency of Nootropic Compounds

| Compound | Relative Potency Compared to Piracetam | Reference |

|---|---|---|

| Unifiram/Sunifiram | ~30,000 times higher | tandfonline.com |

| Unifiram/Sunifiram | ~1,000 times higher than other piracetam-like drugs | researchgate.netnih.gov |

| This compound Analog | Minimal effective dose of 0.3-1 mg/kg in mouse passive avoidance test | researchgate.netresearchgate.net |

Efficacy in Specific Animal Models of Cognitive Impairment

Olfactory Bulbectomized (OBX) Mice Models

The olfactory bulbectomized (OBX) mouse is a widely used model for studying depression and cognitive deficits that resemble symptoms of Alzheimer's disease. researchgate.netnutrahacker.com In this model, sunifiram has been shown to ameliorate cognitive deficits. tandfonline.comresearchgate.net Specifically, sunifiram treatment improved spatial reference memory and short-term memory in OBX mice, as assessed by the Y-maze and novel object recognition tasks, respectively. researchgate.netbiocrick.com Furthermore, it restored impaired hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. tandfonline.comresearchgate.net These beneficial effects are thought to be mediated through the stimulation of the glycine-binding site of the N-methyl-D-aspartate receptor (NMDAR). researchgate.netresearchgate.netnutrahacker.com

Models of Age-related Memory Deficits

Animal models of aging are crucial for understanding and developing treatments for age-related cognitive decline. frontiersin.orgunc.edunih.gov The senescence-accelerated mouse (SAMP8) is a relevant model for studying age-dependent cognitive deficits. kosfaj.org While direct studies on this compound in these specific models are not detailed in the provided results, the broader class of nootropics is often evaluated in such paradigms. Aged rats, for instance, exhibit impairments in hippocampal-dependent spatial memory tasks. unc.edunih.gov The cholinergic system's decline is strongly correlated with these age-related memory impairments. unc.edunih.gov

Reversal of Pharmacologically Induced Amnesia

A common method to evaluate the efficacy of nootropic compounds is to test their ability to reverse amnesia induced by pharmacological agents. This compound's parent compounds, unifiram and sunifiram, have demonstrated robust antiamnesic effects in various models. researchgate.net They have been shown to reverse memory impairment induced by the muscarinic antagonist scopolamine, the nicotinic antagonist mecamylamine, the GABA agonist baclofen, and the alpha-2 agonist clonidine. tandfonline.comresearchgate.netnih.gov

Notably, both unifiram and sunifiram were able to reverse the amnesia induced by the AMPA receptor antagonist NBQX in the mouse passive avoidance test, suggesting an involvement of the AMPA receptor system in their mechanism of action. tandfonline.comwikipedia.org

Table 2: Reversal of Pharmacologically Induced Amnesia by Unifiram and Sunifiram

| Amnesia-Inducing Agent | Mechanism of Action | Reversal by Unifiram/Sunifiram | Reference |

|---|---|---|---|

| Scopolamine | Muscarinic antagonist | Yes | tandfonline.comresearchgate.netnih.gov |

| Mecamylamine | Nicotinic antagonist | Yes | tandfonline.comresearchgate.net |

| Baclofen | GABA agonist | Yes | tandfonline.comresearchgate.net |

| Clonidine | Alpha-2 agonist | Yes | tandfonline.comresearchgate.net |

| NBQX | AMPA receptor antagonist | Yes | tandfonline.comwikipedia.org |

Neurophysiological Studies in vitro

In vitro studies using hippocampal slices have provided insights into the cellular mechanisms of action of this compound's parent compounds. frontiersin.orgwikipedia.org Unifiram has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices, indicating an enhancement of synaptic transmission. researchgate.netnih.gov Furthermore, sunifiram has been found to enhance long-term potentiation (LTP), a key cellular model of memory formation, in the CA1 region of the hippocampus. researchgate.netresearchgate.net This enhancement is dose-dependent and appears to be mediated through the activation of CaMKII and PKCα, downstream of NMDAR stimulation. researchgate.netnutrahacker.comwikipedia.org These in vitro findings support the hypothesis that the cognitive-enhancing properties of this class of compounds are linked to the modulation of synaptic plasticity in the hippocampus. nih.gov

Field Excitatory Postsynaptic Potentials (fEPSP) in Hippocampal Slices

Field excitatory postsynaptic potential (fEPSP) is a measure of the strength of synaptic transmission in a population of neurons. genes2cognition.org In neuroscience research, particularly in studies involving learning and memory, fEPSPs are often recorded in hippocampal slices to investigate synaptic plasticity—the ability of synapses to strengthen or weaken over time. wikipedia.orgwikipedia.org A key phenomenon of synaptic plasticity is long-term potentiation (LTP), a persistent enhancement of signal transmission between two neurons that results from stimulating them synchronously. wikipedia.orgscielo.br The induction of LTP is a widely accepted cellular mechanism underlying learning and memory. wikipedia.orgscielo.br

In preclinical evaluations using rat hippocampal slices, this compound has been shown to influence fEPSPs. Studies have demonstrated that the compound can produce a concentration-dependent increase in the fEPSP slope. unifi.it This effect indicates an enhancement of synaptic transmission at the Schaffer collateral-CA1 synapses. nih.gov The potentiation of fEPSPs is a crucial indicator of a compound's ability to modulate synaptic strength, a fundamental process for cognitive functions. wikipedia.org

The mechanisms underlying these changes often involve the brain's primary excitatory neurotransmitter, glutamate (B1630785), and its interaction with postsynaptic receptors like AMPA and NMDA receptors. youtube.com The activation of these receptors is a critical step in initiating the molecular cascades that lead to a lasting strengthening of the synapse. youtube.comnih.gov

Table 1: Effect of this compound on Field Excitatory Postsynaptic Potentials (fEPSP)

This table summarizes the observed effects of this compound on the slope of fEPSP in rat hippocampal slices, indicating a dose-dependent enhancement of synaptic transmission.

| Concentration | Outcome |

| Increasing Concentrations | Produced a cumulative, concentration-dependent increase in the fEPSP slope. unifi.it |

NMDA-mediated Release of Neurotransmitters in Hippocampal Slices

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a vital role in controlling synaptic plasticity. youtube.comnih.gov Activation of the NMDA receptor by glutamate requires the concurrent depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium ion block. youtube.com This allows for the influx of calcium ions, which act as a critical second messenger to trigger downstream signaling cascades that underpin synaptic potentiation. youtube.comelifesciences.org

Research on hippocampal slices has explored how various compounds modulate the function of NMDA and AMPA receptors, which in turn affects the release of neurotransmitters such as acetylcholine and noradrenaline. unifi.itfrontiersin.org this compound has been investigated for its effects on the NMDA receptor system. It has been shown to enhance the function of both NMDA and AMPA receptors, which are crucial for mediating the release of noradrenaline in rat hippocampal slices. unifi.it This suggests a mechanism of action that involves the modulation of glutamatergic transmission to influence the release of other key neurotransmitters involved in cognitive processes. unifi.it The release of acetylcholine in the hippocampus, for instance, is known to be critical for memory formation and is modulated by nicotinic and muscarinic receptors on various cell types, including interneurons and presynaptic terminals. frontiersin.orgnih.gov

Table 2: Effect of this compound on Neurotransmitter Systems

This table outlines the observed modulatory effects of this compound on key neurotransmitter receptor systems within the hippocampus.

| System | Finding |

| NMDA Receptors | This compound enhances the function of NMDA receptors. unifi.it |

| AMPA Receptors | This compound enhances the function of AMPA receptors. unifi.it |

| Noradrenaline Release | The compound's enhancement of NMDA and AMPA receptor function contributes to an increased release of noradrenaline in hippocampal slices. unifi.it |

Theoretical Considerations and Future Research Directions

Unresolved Questions in Mechanism of Action

While research has provided some clues, the precise molecular interactions and downstream effects of sapunifiram are not yet fully understood. Key areas requiring further investigation include the identification of its primary molecular targets, differentiating its direct and indirect physiological effects, and exploring its potential for pleiotropic behavior.

Elucidation of Primary Molecular Targets

A significant challenge in the study of this compound and its analogs, like sunifiram (B1682719), is the definitive identification of their primary molecular targets. wikipedia.org Initial studies on related compounds did not find significant affinity for major central nervous system receptors, including glutamate (B1630785), GABA, serotonin, dopamine, adrenergic, histamine, or acetylcholine (B1216132) receptors at concentrations up to 1 μM. wikipedia.org This suggests that their mechanism may not involve direct binding to these common neurotransmitter receptors.

However, there is evidence to suggest an indirect modulation of glutamatergic and cholinergic systems. For instance, sunifiram has been shown to prevent amnesia induced by the AMPA receptor antagonist NBQX, pointing to a potential downstream activation of AMPA receptors. wikipedia.org Furthermore, research indicates that sunifiram stimulates CaMKII and PKCα pathways, an action dependent on the activation of the glycine (B1666218) site of NMDA receptors. wikipedia.orgresearchgate.net Studies on sunifiram-carbamate hybrids also suggest a potential dual role as an NMDAR co-agonist and an acetylcholinesterase inhibitor. tandfonline.com Given the structural similarity, it is plausible that this compound shares some of these mechanistic characteristics, but dedicated binding studies and molecular assays are required for confirmation.

Table 1: Investigated Molecular Pathways for this compound Analogs

| Pathway/Target | Observation | Compound | Reference |

| AMPA Receptor | Indirect activation; prevents NBQX-induced amnesia. | Sunifiram | wikipedia.org |

| NMDA Receptor | Stimulation of glycine-binding site. | Sunifiram | wikipedia.orgresearchgate.net |

| CaMKII and PKCα | Activation is dependent on NMDA receptor stimulation. | Sunifiram | wikipedia.orgresearchgate.net |

| Acetylcholine Release | Increased release in the rat cerebral cortex. | Sunifiram | researchgate.net |

| Acetylcholinesterase | Potential inhibitory activity. | Sunifiram-carbamate hybrids | tandfonline.com |

Distinguishing Direct vs. Indirect Mechanisms

A crucial area for future research is to differentiate the direct molecular interactions of this compound from its indirect, downstream effects. The current body of evidence for related compounds often points towards indirect modulation of neurotransmitter systems. wikipedia.orgwholisticresearch.com For example, while sunifiram did not directly potentiate recombinant AMPA receptors, it did prevent amnesia caused by an AMPA receptor antagonist. wikipedia.org This suggests an indirect mechanism that ultimately influences AMPA receptor function.

Similarly, the observed increase in acetylcholine release could be a primary effect or a secondary consequence of actions on other targets. researchgate.net To unravel this, future studies should employ techniques that can distinguish between direct binding and functional modulation. This could involve a combination of in vitro binding assays with a wider range of potential targets and in vivo electrophysiological studies to observe the immediate effects on neuronal activity in specific brain circuits. Understanding whether this compound acts directly on a novel target or modulates the function of known receptors through allosteric or other indirect means is fundamental to a complete mechanistic understanding. science.gov

Investigation of Pleiotropic Behavior

The possibility that this compound exhibits pleiotropic behavior, meaning it may act on multiple molecular targets to produce a range of effects, warrants thorough investigation. tandfonline.com This phenomenon is not uncommon for centrally acting drugs. unifi.itnih.gov Research on the broader class of unifiram (B1241649) nootropics suggests they may be slightly active on a variety of biological targets. tandfonline.com For instance, sunifiram has been reported to antagonize the inhibition of glucose transport by certain drugs in human erythrocytes, although this is considered unlikely to be its primary mechanism of action. wikipedia.org

The diverse effects observed in preclinical studies, such as antiamnesic properties and potential modulation of both glutamatergic and cholinergic systems, could be indicative of a pleiotropic mechanism. researchgate.netresearchgate.net Future research should systematically screen this compound against a broad panel of receptors, enzymes, and ion channels to identify any additional targets. A comprehensive understanding of its pleiotropic profile is essential for predicting its full range of physiological effects and potential therapeutic applications.

Challenges in Preclinical Model Predictivity

The translation of findings from preclinical animal models to broader research goals and potential clinical applications is a significant challenge in drug development. This is particularly true for cognitive enhancers, where the complexity of the human brain and cognitive processes is difficult to replicate in animal models.

Ecological Validity of Animal Studies

The ecological validity of animal studies refers to the extent to which the experimental conditions and behavioral measures reflect the natural behaviors and environment of the species being studied. animalbehaviorandcognition.orgnih.gov In the context of this compound research, which has relied on models like the mouse passive-avoidance test, questions about ecological validity are pertinent. researchgate.netresearchgate.net While these tests are useful for initial screening and have demonstrated the potent antiamnesic effects of this compound and its analogs, they may not fully capture the nuances of cognitive enhancement in a more naturalistic setting. tandfonline.comamazonaws.com

Concerns about the ecological validity of animal models are not unique to nootropic research. lincoln.ac.uknih.gov Factors such as stress levels and the artificial nature of the testing environment can influence an animal's behavior and potentially confound the results. animalbehaviorandcognition.org Future research on this compound could benefit from incorporating a wider range of behavioral paradigms with higher ecological validity, such as tests of social learning or more complex maze navigation tasks that better mimic the cognitive challenges an animal might face in its natural environment. nih.gov

Translation from Animal Models to Broader Research Goals

A significant hurdle in the development of cognitive enhancers is the translation of findings from animal models to meaningful outcomes in human populations. wellbeingintlstudiesrepository.org Animal models of cognitive impairment, such as those induced by scopolamine, are valuable for demonstrating a drug's ability to reverse a specific neurochemical deficit. researchgate.net However, these models may not accurately represent the complex and multifaceted nature of cognitive decline in human conditions like Alzheimer's disease or age-related memory impairment.

The ultimate goal of research into compounds like this compound is to develop therapies that can improve cognitive function in humans. To bridge the gap between preclinical findings and this broader goal, a multi-faceted approach is needed. This includes:

Utilizing a variety of animal models that represent different aspects of cognitive dysfunction.

Investigating the effects of this compound on a wider range of cognitive domains beyond simple memory tasks.

Employing translational biomarkers that can be measured in both animals and humans to assess target engagement and downstream effects.

By addressing these challenges, researchers can build a more robust and predictive preclinical data package to guide the future development of this compound and other promising cognitive enhancers.

Future Research Avenues for this compound and Analogues

The unique pharmacological profile of this compound and its potent cognitive-enhancing effects in preclinical models make it and its analogues fertile ground for further investigation. researchgate.netresearchgate.net

Advanced Structural Modification and Design

The development of new analogues of this compound is a key area of ongoing research. researchgate.netnih.gov By systematically modifying the core structure, researchers aim to achieve several goals:

Improve Potency: While this compound is already potent, further modifications could lead to compounds with even greater efficacy. researchgate.net

Enhance Specificity: Structural changes can help to fine-tune the compound's activity, potentially reducing any off-target effects.

Elucidate Structure-Activity Relationships (SAR): By synthesizing and testing a variety of analogues, researchers can gain a deeper understanding of which parts of the molecule are crucial for its biological activity. researchgate.netresearchgate.net This knowledge is invaluable for the rational design of new and improved compounds. tandfonline.com

Studies have already explored modifications such as ring expansion or contraction and inversion of the exocyclic amide function. researchgate.netresearchgate.net These efforts have yielded compounds with significant antiamnesic and procognitive activity, in some cases comparable in potency to the parent compounds. researchgate.net

| Modification Type | Structural Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Ring Size Variation | Expansion or contraction of the piperazine (B1678402) ring | Potency is sensitive to ring size, with piperidine (B6355638) rings showing promise for compounds with an exocyclic amide group like this compound. | researchgate.net |

| Functional Group Inversion | Inversion of the exocyclic amide function | Some analogues maintained good antiamnesic and procognitive activity. | researchgate.net |

| Side Chain Alteration | Introduction of different substituents | Can be used to modulate potency and explore new binding interactions. | researchgate.net |

Identification of Novel Biological Targets

A significant challenge and opportunity in this compound research is the identification of its precise biological target(s). nyu.edu The lack of affinity for common receptors suggests that it may interact with a novel or less-characterized target. wikipedia.org Future research will likely employ advanced techniques to uncover these targets, such as:

Affinity Chromatography: Using a modified this compound molecule as a "bait" to capture its binding partners from brain tissue extracts.

Computational Modeling and Docking: Virtually screening this compound against a wide range of protein structures to predict potential binding sites. tandfonline.com

Genetic and Proteomic Approaches: Identifying changes in gene expression or protein levels in response to this compound treatment to pinpoint affected pathways.

The identification of a novel target would not only elucidate the mechanism of action of this compound but could also open up new avenues for drug development for cognitive disorders.